1-Chloro-3-methoxymethyloxy-propan-2-one
Description
1-Chloro-3-methoxymethyloxy-propan-2-one is a chlorinated ketone derivative with a methoxymethyl ether substituent. Its structure comprises a propan-2-one backbone (acetone) with a chlorine atom at position 1 and a methoxymethyloxy (-O-CH2-O-CH3) group at position 3. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or specialty chemicals, given the reactivity of its ketone and ether moieties.
Properties
Molecular Formula |
C5H9ClO3 |
|---|---|
Molecular Weight |
152.57 g/mol |
IUPAC Name |
1-chloro-3-(methoxymethoxy)propan-2-one |
InChI |
InChI=1S/C5H9ClO3/c1-8-4-9-3-5(7)2-6/h2-4H2,1H3 |
InChI Key |
QWPSAHSZNNAFAC-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- Substituent Effects: The target compound’s methoxymethyloxy group (-O-CH2-O-CH3) contrasts with phenoxy (aromatic ether) groups in analogs like 1-Chloro-3-(3-methylphenoxy)propan-2-one . The ether linkage may enhance solubility in polar solvents compared to non-polar aromatic substituents.
Physical Properties
- Boiling Points : Compounds with aromatic rings (e.g., 1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one) exhibit higher boiling points (~297°C) due to increased molecular weight and van der Waals interactions . Aliphatic analogs like 3-Chloropropane-1,2-diol have lower boiling points (~213°C) .
- Density : Aromatic derivatives (e.g., 1.133 g/cm³) are denser than aliphatic diols (1.32 g/cm³ for 3-Chloropropane-1,2-diol) .
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